8-Bromo-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
8-Bromo-4-hydroxyquinoline-3-carbonitrile is a chemical compound that is part of the quinoline family . Quinoline is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been the subject of numerous publications over the last few decades . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 8-Bromo-4-hydroxyquinoline-3-carbonitrile is C10H6BrNO3 . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Anticancer Activity
8-HQ derivatives have shown significant anticancer activity . For instance, the compound 5,7‐dibromo‐8‐hydroxyquinoline has shown promising anticancer activity against the HeLa, HT29, and C6 cell lines .
Antifungal Activity
Mono-chloro- and mono-bromo-substituted 8-HQ at positions 2-, 3-, 4-, 5-, 6-, and 7 have shown antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .
Antiviral Activity
8-HQ derivatives have also been found to have antiviral properties . They can be used as potential building blocks for various pharmacologically active scaffolds .
Antibacterial Activity
8-HQ derivatives have been found to have antibacterial activities . They can be used to develop drugs against numerous diseases .
Neuroprotection
8-HQ derivatives have been used as iron-chelators for neuroprotection . They can be used to develop drugs for neurodegenerative diseases .
Future Directions
Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have shown potential in the development of drugs against numerous diseases including cancer . Future research could focus on the synthesis of functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHILCCHUNDPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613629 |
Source
|
Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-hydroxyquinoline-3-carbonitrile | |
CAS RN |
61338-14-5 |
Source
|
Record name | 8-Bromo-4-hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61338-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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